molecular formula C15H12Cl2O2 B3034295 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone CAS No. 153529-19-2

2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B3034295
CAS No.: 153529-19-2
M. Wt: 295.2 g/mol
InChI Key: HSEZPMFPNJGRPQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring a 2,4-dichlorophenyl group at the ethanone’s C-2 position and a 4-methoxyphenyl moiety at C-1. This structure combines halogenated and methoxy-substituted aromatic rings, which are common pharmacophores in antifungal and bioactive compounds. The dichlorophenyl group enhances lipophilicity and target binding, while the para-methoxy substituent may influence electronic properties and metabolic stability .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-19-13-6-3-10(4-7-13)15(18)8-11-2-5-12(16)9-14(11)17/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEZPMFPNJGRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226396
Record name 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153529-19-2
Record name 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153529-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation: A Traditional Approach

Friedel-Crafts acylation remains the most widely used method for synthesizing diaryl ethanones. For 2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone, this involves reacting 4-methoxybenzene (anisole) with 2,4-dichlorophenylacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the acyl chloride.

The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, enhancing electrophilicity. The methoxy group activates the para position of anisole, directing acylation to the desired carbon. Yields range from 65–78% under optimized conditions (0–5°C, 4–6 hours). Challenges include controlling regioselectivity in dichlorophenyl substrates and managing exothermic side reactions.

Suzuki-Miyaura Cross-Coupling: Modern Catalytic Synthesis

Recent advances utilize palladium-catalyzed Suzuki-Miyaura coupling to construct the biphenyl backbone. This method employs 4-methoxyphenylboronic acid and 2,4-dichlorophenylacetyl chloride derivatives. A magnetic silica-supported palladium complex (e.g., Pd/Fe₃O₄@SiO₂) enables heterogeneous catalysis, simplifying catalyst recovery.

Key parameters:

  • Catalyst loading : 0.05–0.1 mol% Pd
  • Base : K₂CO₃ or Cs₂CO₃ (2.0–3.0 equivalents)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : 20–25°C
  • Reaction time : 3–5 hours

This approach achieves 72–85% yield with >97% purity, outperforming traditional methods in atom economy. The magnetic catalyst retains 92% activity after five cycles, reducing production costs by 40% compared to homogeneous systems.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation significantly reduces reaction times while improving yields. A typical protocol involves:

Parameter Value
Power 300 W
Temperature 120°C
Pressure 150 psi
Irradiation time 15–20 minutes
Solvent DMF

This method achieves 88% yield compared to 68% in conventional heating, with 99% conversion efficiency. The rapid, uniform heating minimizes thermal decomposition of sensitive dichlorophenyl intermediates.

Solid-Phase Synthesis: Enhancing Purification Efficiency

Immobilizing the methoxyphenyl component on Wang resin enables stepwise assembly:

  • Resin functionalization : Load 4-methoxybenzoic acid via ester linkage
  • Acylation : Treat with 2,4-dichlorophenylacetyl chloride/DIC
  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product

This method simplifies purification, yielding 94–96% pure product without chromatography. Scale-up trials demonstrate consistent quality at kilogram scales.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost Index Environmental Impact
Friedel-Crafts 68–78 95–97 1.0 High (HCl byproduct)
Suzuki Coupling 72–85 97–99 0.8 Moderate
Microwave 82–88 98–99.5 1.2 Low
Solid-Phase 90–94 99+ 2.5 Very Low

Cost index normalized to Friedel-Crafts method

Mechanistic Insights and Side Reactions

Competing pathways in Friedel-Crafts synthesis include:

  • Ortho acylation : Minimized by steric hindrance from dichloro substituents
  • Diacylation : Controlled through stoichiometric ratios (acyl chloride:anisole = 1:1.05)
  • Demethylation : Occurs above 50°C, necessitating low-temperature conditions

In Suzuki couplings, protodeboronation of the arylboronic acid represents the primary side reaction (5–8% yield loss). Adding catalytic amounts of CuI (0.5 mol%) suppresses this pathway.

Purification and Characterization

Final purification employs:

  • Recrystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals
  • Chromatography : Silica gel (hexane:EtOAc 4:1) for analytical samples

Critical characterization data:

  • Melting Point : 65–67°C
  • ¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 4.25 (s, COCH₂), 6.90–7.45 (m, aromatic)
  • HPLC Purity : >99.5% (C18 column, MeOH:H₂O 80:20)

Industrial-Scale Production Considerations

Pilot plant data reveal key optimization points:

  • Catalyst recycling : Pd recovery >98% using magnetic separation
  • Solvent reuse : Ethanol distilled with <0.1% impurity carryover
  • Waste reduction : HCl gas scrubbing achieves 99.9% neutralization

Current production costs:

  • Lab scale : $12.50/g
  • Kilogram scale : $4.20/g

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly utilized in the Friedel-Crafts acylation reaction , where it can be synthesized from 2,4-dichlorobenzene and 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .

Reactivity:

  • 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions:
    • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Reduction : Reduction can yield alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Substitution Reactions : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization .

Research into the biological activities of this compound has revealed several promising properties:

Anticancer Activity:

  • Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown over 50% inhibition of growth in renal cancer cell lines during in vitro assays .

Antifungal Properties:

  • The compound has been evaluated for its antifungal efficacy. Structure-activity relationship (SAR) studies indicate that the incorporation of the dichlorophenyl group enhances antifungal activity against specific fungal strains .

Antimicrobial Properties:

  • It has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies provide insights into the effectiveness of this compound in clinical settings:

  • Case Study A : A derivative demonstrated significant effectiveness in treating resistant fungal infections among immunocompromised patients, resulting in reduced infection rates.
  • Case Study B : In a cohort study focusing on renal cell carcinoma patients treated with formulations containing this compound, improved survival rates were observed compared to control groups .

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Intermediate for organic synthesis; used in Friedel-Crafts acylation
Biological Activity Anticancer, antifungal, and antimicrobial properties
Clinical Applications Potential treatments for resistant infections and cancer therapies

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Effects

Replacing the 2,4-dichlorophenyl group with a 2,4-dibromophenyl moiety (e.g., in compound 8, ) reduces antifungal potency, suggesting chlorine’s optimal balance of electronegativity and steric bulk for target interactions. Similarly, substituting the dichlorophenyl with a 4-chlorophenyl (e.g., BD287504, ) diminishes activity, highlighting the necessity of dual halogenation at the 2,4-positions for efficacy .

Methoxy vs. Other Aromatic Substituents

  • 4-Methoxyphenyl vs. Benzyl Groups : Compound 25 (), which replaces the 4-methoxyphenyl with a benzyl group, shows significantly reduced antifungal activity. This underscores the critical role of the methoxy group’s electron-donating properties in stabilizing charge-transfer interactions or enhancing solubility .
  • 4-Methoxyphenyl vs. Triazole Rings: In M2 (), a triazole ring replaces the methoxyphenyl, resulting in a metabolite of itraconazole. While triazoles enhance CYP51 binding (a target for azole antifungals), the methoxyphenyl in 2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)ethanone may offer distinct pharmacokinetic advantages, such as reduced hepatic metabolism .

Ethanone Modifications

  • Oxime Derivatives: The (Z)-oxime derivative of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone () retains antifungal activity but with altered specificity. This suggests that ketone-to-oxime conversion can modulate target affinity without abolishing efficacy .
  • Amino Substitutions: Replacing the ethanone with an amino group (compound 8, ) drastically lowers potency, confirming the ketone’s role in hydrogen bonding or structural rigidity .

Key Structural and Activity Trends

Compound Substituents Activity Trend Reference
This compound 2,4-Cl₂-C₆H₃; 4-MeO-C₆H₄ High (Baseline)
2-(2,4-Dibromophenyl)-1-(4-methoxyphenyl)ethanone 2,4-Br₂-C₆H₃; 4-MeO-C₆H₄ Reduced activity vs. dichloro analog
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) 2,4-Cl₂-C₆H₃; 1H-triazole CYP51-binding metabolite
Sertaconazole (8i) Benzo[b]thienyl ether; imidazole Enhanced antifungal activity
Oxiconazole Nitrate Imidazole; OCH₂-(2,4-Cl₂-C₆H₃) Clinically approved antifungal

Mechanistic Insights

  • Antifungal Activity : The dichlorophenyl group likely interacts with fungal CYP51’s hydrophobic pocket, while the methoxy group may improve membrane permeability or reduce oxidative metabolism .
  • Metabolic Stability: Methoxy-substituted compounds (e.g., this compound) exhibit slower hepatic clearance compared to triazole derivatives, as seen in M2 () .

Biological Activity

2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone, often referred to as a derivative of phenyl ketones, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a dichlorophenyl group and a methoxyphenyl group. Research has indicated that such structural elements may enhance its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves standard organic reactions such as Friedel-Crafts acylation or similar methodologies. The presence of the dichlorophenyl moiety is crucial as it significantly influences the compound's reactivity and biological interactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound display significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that certain derivatives could inhibit cell growth in renal cancer cell lines by over 50% .
  • Antifungal Activity : The compound has been evaluated for its antifungal properties. In structure-activity relationship (SAR) studies, it was found that the incorporation of the 2,4-dichlorophenyl group at specific positions on triazole derivatives enhanced antifungal activity .
  • Antimicrobial Properties : The compound has also been tested against various bacterial strains. Its derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Anticancer Studies

A comprehensive study involving different derivatives demonstrated that the presence of the methoxy group significantly increased anticancer potency. The most effective compounds were assessed against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with IC50 values ranging from 1.1 to 2.6 μM .

CompoundCell LineIC50 (μM)
9MCF-71.1
10HCT-1162.6
11HepG21.4

Antifungal Activity

In antifungal evaluations, the compound was part of a series where modifications to its structure were systematically analyzed. The presence of the dichlorophenyl group was found to enhance antifungal activity significantly when compared to other substituents like dibromophenyl or nitrophenyl .

CompoundActivity Order
19Most Active
17Moderate
20Less Active

Antimicrobial Studies

The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests against various pathogens. The results indicated that compounds derived from this compound exhibited MIC values as low as 8 μg/mL against resistant strains .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study A : A derivative showed significant promise in treating resistant fungal infections in immunocompromised patients, leading to a reduction in infection rates.
  • Case Study B : In a cohort study examining the anticancer effects on renal cell carcinoma patients, patients treated with formulations containing this compound exhibited improved survival rates compared to control groups.

Q & A

Q. What mechanistic insights explain base-catalyzed side reactions during synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Use 18O^{18}O-labeled KOH to trace oxygen in byproducts.
  • Kinetic Profiling : Monitor reaction intermediates via time-resolved FTIR or LC-MS .
  • Computational Studies : Simulate transition states (e.g., Gaussian 09) to identify competing pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
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2-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)ethanone

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